molecular formula C13H14N2O2 B11084544 Propionamide, N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-

Propionamide, N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-

Cat. No.: B11084544
M. Wt: 230.26 g/mol
InChI Key: RKNLMMWOEUJJGA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)- typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propionamide, N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propionamide, N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.

    N-R-amides: These compounds have similar amide functional groups and undergo similar chemical reactions.

Uniqueness

Propionamide, N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)- is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide

InChI

InChI=1S/C13H14N2O2/c1-3-12(16)14-9-4-5-10-8(2)6-13(17)15-11(10)7-9/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

RKNLMMWOEUJJGA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)N2)C

Origin of Product

United States

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